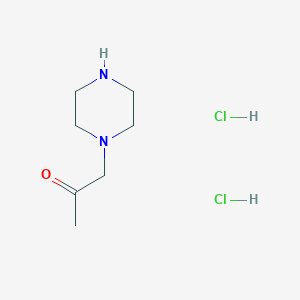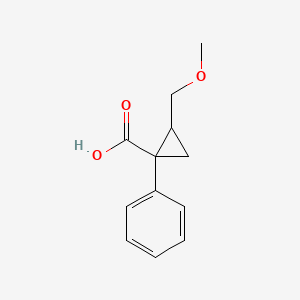
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Overview
Description
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzoxathiol derivatives and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of a range of diseases, including atherosclerosis, non-alcoholic fatty liver disease, and metabolic syndrome. Additionally, this compound has been studied for its potential to regulate cholesterol metabolism and reduce lipid accumulation in the liver, which could have implications for the treatment of hyperlipidemia and other lipid-related disorders.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one is not fully understood, but it is believed to act by modulating the activity of several key signaling pathways involved in inflammation and lipid metabolism. Specifically, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) and inhibit the nuclear factor kappa B (NF-κB) pathway, both of which are involved in the regulation of inflammation and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of macrophages and other immune cells. Additionally, this compound has been shown to reduce lipid accumulation in hepatocytes and improve insulin sensitivity in animal models of metabolic syndrome.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one for lab experiments is its high purity and stability, which make it easy to work with and ensure consistent results. Additionally, the compound has been extensively studied, and there is a large body of literature on its properties and potential therapeutic applications. However, one limitation of this compound is that it can be expensive to produce, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one. One area of interest is its potential as a therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. Additionally, there is ongoing research on its potential to regulate lipid metabolism and reduce lipid accumulation in the liver, which could have implications for the treatment of non-alcoholic fatty liver disease and other lipid-related disorders. Finally, there is interest in exploring the potential of this compound as a modulator of immune function, particularly in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a synthetic compound with a range of potential therapeutic applications. Its anti-inflammatory and anti-oxidant properties, as well as its ability to regulate lipid metabolism, make it a promising candidate for the treatment of a range of diseases. While there is still much to learn about its mechanism of action and potential therapeutic uses, the extensive research that has been conducted on this compound to date suggests that it has significant potential as a therapeutic agent.
properties
IUPAC Name |
5-hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-8-4-2-3-5-10(8)11-6-9(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSKPQIQDGHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



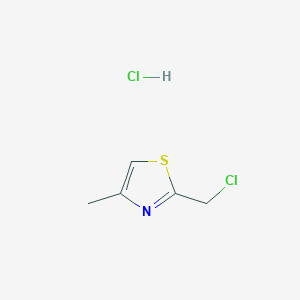

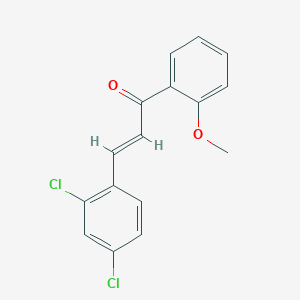
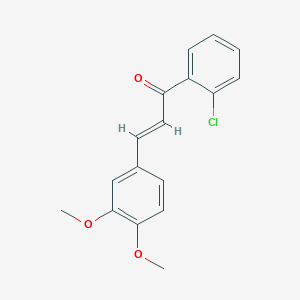
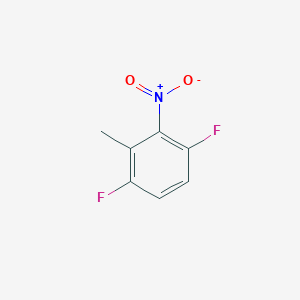


![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)
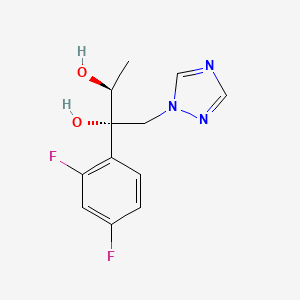
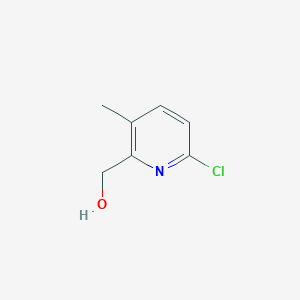
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
